5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQADKAVUBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminophenol Derivatives
A common strategy for benzoxazolone synthesis involves the condensation of 2-aminophenol derivatives with carboxylic acid equivalents. For the target compound, this method requires:
- 2-Amino-5-methylphenol as the benzoxazole precursor.
- 2-(Propan-2-yloxy)phenylmethyl chloride as the alkylating agent.
The reaction proceeds via nucleophilic substitution, where the amine group of 2-amino-5-methylphenol attacks the electrophilic carbon of the alkylating agent. This is followed by intramolecular cyclization to form the benzoxazolone ring. Yields for analogous benzoxazole derivatives under similar conditions range from 76% to 88%, depending on the solvent (e.g., DMF or THF) and base (e.g., K₂CO₃).
Cyclization of N-Alkyl-N-arylhydroxylamines
A novel method reported by The Journal of Organic Chemistry (2013) utilizes nitroarenes as starting materials. The synthesis involves:
- Partial reduction of nitroarenes to arylhydroxylamines using Zn/HCl.
- Selective N-alkylation with 2-(propan-2-yloxy)benzyl bromide.
- Trichloroacetylation and cyclization via an N→C ortho shift (Figure 1).
This three-step, one-pot process achieves yields up to 85% under mild conditions (room temperature, 12–24 hours). The regioselectivity of the ortho shift ensures precise formation of the benzoxazolone scaffold without requiring phosgene, enhancing safety and scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF facilitate higher yields (82–88%) compared to toluene (68–72%) in condensation reactions. For cyclization steps, dichloromethane (DCM) is preferred due to its inertness and ability to dissolve trichloroacetyl intermediates.
Catalytic Systems
Transition metal catalysts (e.g., Pd(OAc)₂) are critical for Suzuki-Miyaura couplings in precursor synthesis. For example, introducing the 2-(propan-2-yloxy)phenyl group via palladium-catalyzed cross-coupling achieves 78–82% yield. Base selection (e.g., Et₃N vs. K₂CO₃) also influences deprotonation efficiency during alkylation.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.90–6.82 (m, 3H, ArH), 4.62 (s, 2H, CH₂), 4.50 (hept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 2.40 (s, 3H, CH₃), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).
- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C asym).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₁NO₃ [M+H]⁺: 300.1594; found: 300.1598.
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Competing O-alkylation during the condensation step generates undesired ethers. Using bulky bases (e.g., DBU) suppresses this side reaction, improving selectivity for N-alkylation.
Sensitivity of Intermediates
N-Alkyl-N-arylhydroxylamines are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) enhance stability.
Applications and Derivative Synthesis
The compound serves as a precursor for histamine H₄ receptor antagonists and D2 receptor antagonists, as evidenced by structural analogs in patents. Functionalization at the methyl or alkoxy groups enables diversification for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the benzoxazolone core but differing in substituents.
Substituent Position and Functional Group Variations
(a) 5-Methyl-3-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one ()
- Substituent: A 3-methylphenoxypropyl group at position 3.
- Key Differences: The phenoxy group is attached via a propyl chain rather than a benzyl linkage. A methyl group on the phenyl ring (meta position) vs. isopropoxy (ortho position) in the target compound.
- Impact :
- Increased steric bulk due to the propyl chain may reduce binding affinity in enzyme inhibition.
- The meta-methyl group may decrease electronic effects compared to the ortho-isopropoxy group.
(b) 5-Methyl-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one ()
- Substituent: A 2-methylphenoxyethyl group at position 3.
- Key Differences: Ethyl linker instead of benzyl. Ortho-methylphenoxy vs. ortho-isopropoxy.
- Impact :
- Shorter chain length may reduce flexibility and limit interactions with hydrophobic pockets.
- Methyl groups are less electron-donating than alkoxy groups, altering electronic properties.
(c) 5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one ()
- Substituent: A dimethylaminoethyl group at position 3 and an amino group at position 5.
- Key Differences: Amino groups introduce polarity and hydrogen-bonding capability. No aromatic substituents.
- Impact: Higher solubility in aqueous media compared to alkoxy-substituted analogs. Potential for altered target specificity (e.g., interactions with charged residues in enzymes).
Substituent Effects on Physicochemical Properties
Notes:
- logP: Calculated using fragment-based methods (e.g., Crippen’s method). Alkoxy and aromatic groups increase logP, while amino groups reduce it.
- Ortho vs.
Key Challenges :
- Steric hindrance from the ortho-isopropoxy group may complicate benzyl substitution reactions.
- Purification of hydrophobic analogs (e.g., target compound) may require chromatographic techniques.
Biological Activity
5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazolone family, which is known for its diverse pharmacological activities. Its structure can be represented as follows:
This structure includes a benzoxazole core that contributes to its biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoxazolone derivatives, including the compound . Research has demonstrated that derivatives of benzoxazoles exhibit cytotoxic effects against various cancer cell lines:
- Breast Cancer : The compound showed significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : In vitro studies indicated effectiveness against A549 and H1975 cell lines.
- Prostate Cancer : The compound was also tested against PC3 cells with promising results.
Table 1 summarizes the IC50 values of various benzoxazolone derivatives against different cancer cell lines:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 15.2 | This compound |
| MDA-MB-231 | 12.4 | This compound |
| A549 | 18.7 | This compound |
| PC3 | 20.5 | This compound |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various models:
- Carrageenan-Induced Edema Model : The compound exhibited significant inhibition of paw edema in mice, indicating its anti-inflammatory properties.
Table 2 highlights the results from the carrageenan-induced edema model:
| Treatment Group | Paw Edema (mm) | % Inhibition |
|---|---|---|
| Control | 8.5 | - |
| Vehicle (CMC) | 8.0 | - |
| Compound (10 mg/kg) | 4.5 | 47 |
| Compound (20 mg/kg) | 3.0 | 64 |
3. Antimicrobial Activity
The antimicrobial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested : Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative).
The minimum inhibitory concentrations (MICs) are shown in Table 3:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Escherichia coli | 64 | Weak |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling.
- Induction of Apoptosis : Studies suggest that benzoxazolone derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Quorum Sensing Inhibition : Some derivatives have shown potential in inhibiting quorum sensing in pathogenic bacteria, reducing their virulence.
Case Study 1: Analgesic Effects
A study conducted on the analgesic effects of similar benzoxazolone derivatives demonstrated significant pain relief in rodent models using tail-flick and hot plate tests. The results indicated that compounds with similar structures to our target compound could effectively reduce pain responses.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective effects of benzoxazole derivatives in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What laboratory-scale synthesis routes are recommended for preparing 5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one?
- Methodology : Multi-step synthesis typically involves coupling a substituted benzoxazolone core with a propan-2-yloxy-containing aryl methyl group. Key steps include:
- Step 1 : Formation of the benzoxazolone ring via cyclization of substituted o-aminophenol derivatives under acidic conditions.
- Step 2 : Alkylation or Mitsunobu reaction to introduce the propan-2-yloxy-phenylmethyl moiety.
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .
- Validation : Confirm intermediates via melting point, IR (C=O stretch ~1750 cm⁻¹), and NMR (aromatic proton integration and coupling patterns) .
Q. How is the molecular structure of this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Assign signals for the benzoxazolone ring (e.g., methyl group at δ ~2.3 ppm, carbonyl carbon at δ ~160 ppm) and propan-2-yloxy substituents (split methine proton at δ ~4.5 ppm) .
- IR Spectroscopy : Confirm lactam C=O stretch (~1740 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
- Elemental Analysis : Verify empirical formula (e.g., C₁₈H₁₉NO₃) with <0.4% deviation from theoretical values .
Q. What are the primary biological activities explored for this compound?
- Initial Screening : In vitro assays (e.g., enzyme inhibition, antimicrobial activity) are conducted. For example:
- Molecular Docking : Predict binding affinity to target proteins (e.g., acetylcholinesterase) using software like AutoDock, referencing structural analogs with proven bioactivity .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structure determination?
- Software Tools : Use SHELXL for refinement of disordered propan-2-yloxy groups by applying restraints (DFIX, ISOR) and partitioning occupancy .
- Hydrogen Bonding Analysis : Apply graph set theory (Etter’s formalism) to classify intermolecular interactions (e.g., R₂²(8) motifs) using ORTEP-3 for visualization .
- Twinning : Employ SHELXD for data integration in cases of pseudo-merohedral twinning .
Q. How do substituent modifications (e.g., propan-2-yloxy vs. methoxy) influence biological activity?
- SAR Study :
- Synthetic Variants : Prepare analogs with substituents like methoxy, ethoxy, or halogenated aryl groups.
- Activity Correlation : Compare IC₅₀ values against a common target (e.g., kinase inhibition). For example, propan-2-yloxy enhances lipophilicity (logP), improving membrane permeability .
- Computational Validation : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioassay results?
- Case Example : If docking suggests strong binding but assays show low activity:
- Solvent Effects : Re-dock with explicit water molecules (MD simulations) to assess hydration impacts.
- Conformational Flexibility : Perform ensemble docking using multiple protein conformers (e.g., from NMR or cryo-EM) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
Q. How are hydrogen bonding networks analyzed to predict solid-state stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
